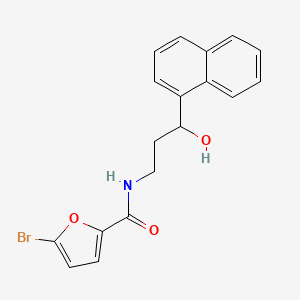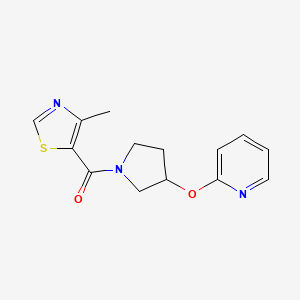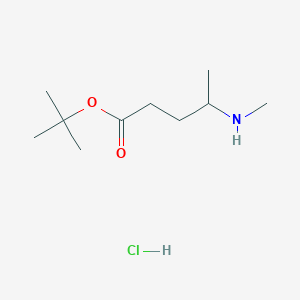![molecular formula C13H15ClN2O4 B2610514 Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate CAS No. 103975-94-6](/img/structure/B2610514.png)
Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is a chemical compound with the molecular formula C13H15ClN2O4 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is defined by its molecular formula, C13H15ClN2O4 . For a detailed structural analysis, it would be necessary to refer to a dedicated chemical structure database or use a molecular modeling software .Chemical Reactions Analysis
The specific chemical reactions involving Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it is recommended to refer to specialized chemical reaction databases or literature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyridyl group and a malonate ester, makes it a versatile intermediate for constructing complex molecules that could interact with biological targets .
Agriculture
As an agrochemical intermediate, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate may be used in the synthesis of pesticides or herbicides. Its chloropyridyl moiety is particularly of interest for developing compounds that can disrupt the growth of weeds or pests without harming crops .
Material Science
In material science, researchers might investigate the compound’s properties for the development of novel materials. For example, its incorporation into polymers could potentially lead to materials with enhanced durability or specific interaction with light or heat .
Environmental Science
This compound could be studied for its environmental impact, particularly in terms of its biodegradability and toxicity. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals derived from it .
Biochemistry
In biochemistry, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate might be used as a reagent to study enzyme-catalyzed reactions where similar structures are involved. It could serve as a substrate analog to probe the mechanism of enzymes that interact with pyridine-based molecules .
Pharmacology
Pharmacologically, the compound could be of interest in drug discovery programs. Its potential to modulate biological pathways by interacting with receptors or enzymes makes it a candidate for the development of new therapeutic agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be essential to advance its applications in this field .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFATXLBIJNVEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

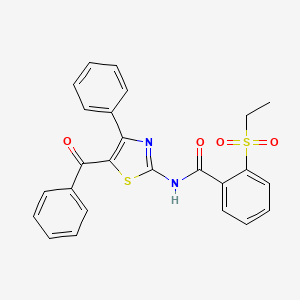
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)

![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)
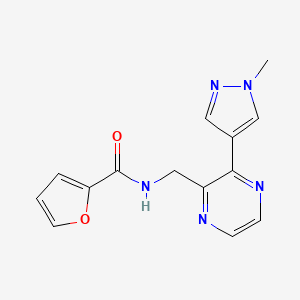
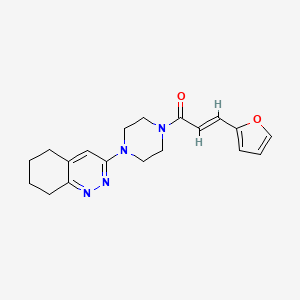
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)



